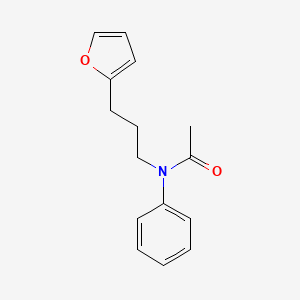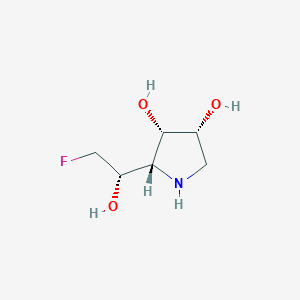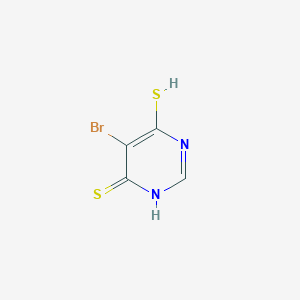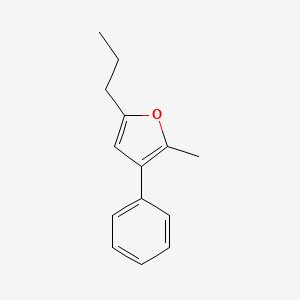![molecular formula C14H14BrClN2O2 B12906809 5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one CAS No. 88094-09-1](/img/structure/B12906809.png)
5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a bromobenzyl group, a chloro group, and a propyl group attached to a pyridazinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one typically involves multiple steps:
Formation of the Bromobenzyl Intermediate: The bromobenzyl group can be introduced through the bromination of benzyl alcohol using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Synthesis of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Final Coupling Reaction: The bromobenzyl intermediate is then coupled with the pyridazinone core in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for bromination and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution Products: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Formation of oxides or ketones.
Reduction Products: Formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzaldehyde: A benzaldehyde derivative with a bromine substitution, used in organic synthesis for producing pharmaceuticals and agrochemicals.
2-Methylbenzo[d]thiazole Derivatives: Compounds with similar structural features, investigated for their potential as monoamine oxidase inhibitors.
Uniqueness
5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
88094-09-1 |
|---|---|
Molekularformel |
C14H14BrClN2O2 |
Molekulargewicht |
357.63 g/mol |
IUPAC-Name |
5-[(4-bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3-one |
InChI |
InChI=1S/C14H14BrClN2O2/c1-2-7-18-14(19)13(16)12(8-17-18)20-9-10-3-5-11(15)6-4-10/h3-6,8H,2,7,9H2,1H3 |
InChI-Schlüssel |
YLQFNKAIDDRPTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(2S)-2-aminopropanoyl]amino]-2-(5-fluoro-2,4-dioxo-pyrimidin-1-yl)acetic acid](/img/structure/B12906726.png)
![(2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol](/img/structure/B12906734.png)
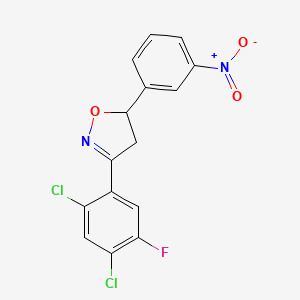
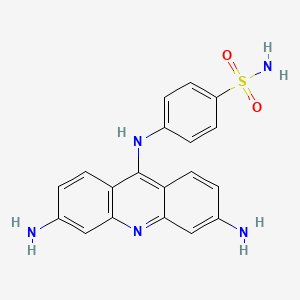
![2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12906754.png)
![Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-](/img/structure/B12906763.png)
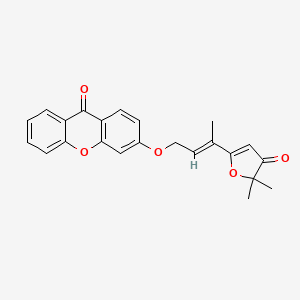
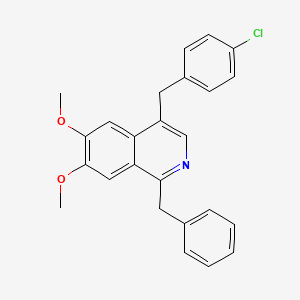
![2,6-Diamino-5-[6-hydroxy-6-(1,3-oxazol-2-yl)hexyl]pyrimidin-4(1H)-one](/img/structure/B12906780.png)
